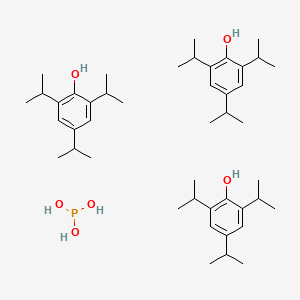
Phosphorous acid--2,4,6-tri(propan-2-yl)phenol (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) is a chemical compound that combines phosphorous acid with 2,4,6-tri(propan-2-yl)phenol in a 1:3 ratio
準備方法
Synthetic Routes and Reaction Conditions:
- One common method for preparing phosphorous acid involves the hydrolysis of phosphorus trichloride with water or steam:
Hydrolysis of Phosphorus Trichloride: PCl3+3H2O→HPO(OH)2+3HCl
Another method involves the hydrolysis of phosphorus trioxide:Hydrolysis of Phosphorus Trioxide: P4O6+6H2O→4HPO(OH)2
Industrial Production Methods: The industrial production of phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) typically involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons.
Reduction: It can also participate in reduction reactions, gaining electrons.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing Agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives.
科学的研究の応用
Phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which phosphorous acid–2,4,6-tri(propan-2-yl)phenol (1/3) exerts its effects involves interactions with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. This can lead to various biochemical and physiological effects, depending on the context and application.
類似化合物との比較
Phenol, isopropylated, phosphate (31): A related compound with similar structural features.
2,4,6-tri(propan-2-yl)phenol: The phenolic component without the phosphorous acid moiety.
Phosphorous acid derivatives: Other compounds containing phosphorous acid with different substituents.
特性
CAS番号 |
79575-98-7 |
|---|---|
分子式 |
C45H75O6P |
分子量 |
743.0 g/mol |
IUPAC名 |
phosphorous acid;2,4,6-tri(propan-2-yl)phenol |
InChI |
InChI=1S/3C15H24O.H3O3P/c3*1-9(2)12-7-13(10(3)4)15(16)14(8-12)11(5)6;1-4(2)3/h3*7-11,16H,1-6H3;1-3H |
InChIキー |
ROPJMMIABUUQDY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(C)C)O)C(C)C.OP(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


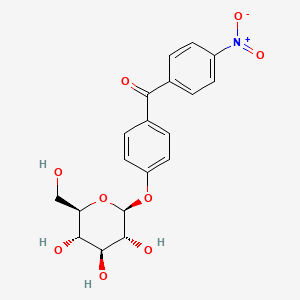
![3-Methyl-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14428468.png)
![5-Ethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14428471.png)
![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
![(E)-1-[(2-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14428485.png)
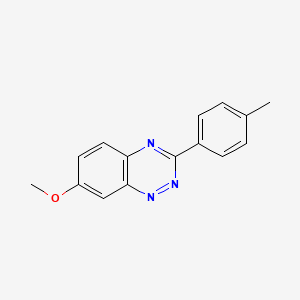
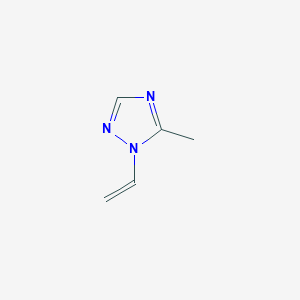
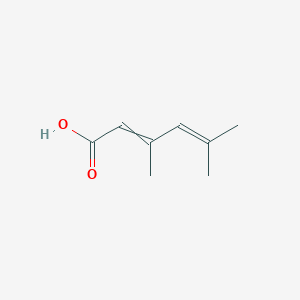
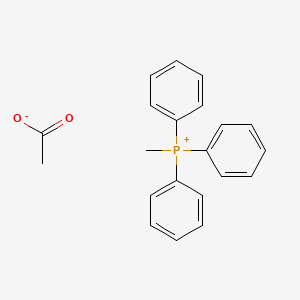


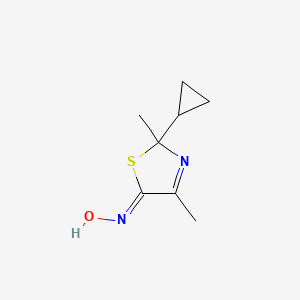
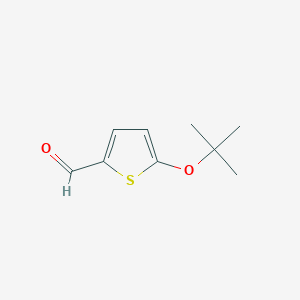
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
